

spectroscopic data (NMR, IR, MS) of 2- Phenoxyphenylboronic acid

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Compound of Interest

Compound Name: **2-Phenoxyphenylboronic acid**

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-
Phenoxyphenylboronic Acid**

Abstract

2-Phenoxyphenylboronic acid is a versatile bifunctional organic compound, serving as a critical building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the construction of complex molecular architectures, including pharmaceuticals and advanced materials, necessitates a thorough and unambiguous structural characterization. This technical guide provides a comprehensive exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to **2-
phenoxyphenylboronic acid**. We delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer an in-depth analysis of the expected spectral data. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling robust quality control, reaction monitoring, and structural verification.

Molecular Structure and Physicochemical Properties

The first step in any analytical endeavor is a clear understanding of the molecule's fundamental properties. **2-Phenoxyphenylboronic acid** possesses a unique structure featuring a phenyl

ring substituted with both a phenoxy group and a boronic acid moiety. This arrangement dictates its chemical reactivity and is the foundation for interpreting its spectroscopic signatures.

| Property | Value | Reference |
|-------------------|---|---|
| Chemical Name | 2-Phenoxyphenylboronic acid | [1] |
| Synonyms | 2-Phenoxybenzeneboronic acid | [1] |
| CAS Number | 108238-09-1 | [2] [3] |
| Molecular Formula | C ₁₂ H ₁₁ BO ₃ | [3] |
| Molecular Weight | 214.03 g/mol | [3] |
| Melting Point | 104-108 °C | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **2-phenoxyphenylboronic acid**, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of the molecular framework.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Acquisition

- Sample Preparation: Dissolve 5-10 mg of **2-phenoxyphenylboronic acid** in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:

- Pulse Sequence: Standard single-pulse (zg) sequence.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
- Relaxation Delay (d1): 2-5 seconds.
- Temperature: 298 K.[\[4\]](#)

Spectral Analysis and Interpretation

The ^1H NMR spectrum of **2-phenoxyphenylboronic acid** is expected to show distinct signals for the aromatic protons and the boronic acid hydroxyl protons. The aromatic region (typically \sim 6.8-8.0 ppm) will be complex due to the presence of two different phenyl rings. The protons on the phenylboronic acid ring are influenced by the electron-withdrawing boronic acid group and the ether linkage, while the protons on the phenoxy ring are influenced solely by the ether linkage. The acidic protons of the $\text{B}(\text{OH})_2$ group will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

Table 2: Predicted ^1H NMR Data for **2-Phenoxyphenylboronic Acid** (in DMSO-d_6)

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
|--------------------------|--------------|-------------|--|--|
| ~8.0 | Broad s | 2H | $\text{B}(\text{OH})_2$ | Acidic, exchangeable protons. |
| ~7.8-7.9 | m | 1H | Ar-H (ortho to $\text{B}(\text{OH})_2$) | Deshielded by the adjacent boronic acid group. |
| ~7.0-7.5 | m | 7H | Ar-H | Overlapping multiplets from both phenyl rings. Protons on the phenoxy ring are generally more shielded than those on the phenylboronic acid ring. ^[5] |
| ~6.8-6.9 | m | 1H | Ar-H (ortho to OPh) | Shielded by the electron-donating effect of the ether oxygen. |

¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: ¹³C NMR Acquisition

- Sample Preparation: Use the same sample prepared for ^{1H} NMR analysis. A higher concentration (20-50 mg) may be required for a better signal.

- Instrumentation: 400 MHz (or higher) NMR spectrometer, operating at the corresponding ^{13}C frequency (e.g., 101 MHz).
- Acquisition Parameters:
 - Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).[\[4\]](#)
 - Spectral Width: 0-180 ppm.
 - Number of Scans: 1024 or more due to the low natural abundance of ^{13}C .[\[4\]](#)
 - Relaxation Delay (d1): 2 seconds.

Spectral Analysis and Interpretation

The proton-decoupled ^{13}C NMR spectrum should display 12 distinct signals for the 12 carbon atoms, assuming free rotation. However, due to symmetry or overlapping signals in the aromatic region, fewer signals may be resolved. The carbon atom directly attached to the boron (ipso-carbon) can sometimes be difficult to detect due to quadrupolar relaxation.[\[6\]](#)

Table 3: Predicted ^{13}C NMR Data for **2-Phenoxyphenylboronic Acid**

| Predicted δ (ppm) | Assignment | Rationale |
|--------------------------|----------------------|--|
| ~155-160 | Ar-C-O | Carbon involved in the ether linkage, deshielded by oxygen. |
| ~115-140 | Ar-C | Aromatic carbons. Signals for carbons ortho and para to the substituents will be distinct from meta carbons. [7] |
| Not Observed or Broad | C-B(OH) ₂ | The ipso-carbon attached to boron is often broad or unobserved. |

^{11}B NMR Spectroscopy

¹¹B NMR is a specialized technique that is highly informative for boron-containing compounds. It provides direct insight into the electronic environment and coordination number of the boron atom.

Significance & Expected Spectrum

For **2-phenoxyphenylboronic acid**, the boron atom is trigonal planar and sp²-hybridized. This environment typically results in a single, relatively broad signal in the ¹¹B NMR spectrum. The chemical shift for arylboronic acids is expected in the range of +27 to +33 ppm relative to the $\text{BF}_3\cdot\text{OEt}_2$ standard.[8][9] A significant upfield shift would indicate the formation of a tetrahedral, sp³-hybridized boronate species, which could occur in the presence of diols or certain basic solvents.[8]

Experimental Protocol: ¹¹B NMR Acquisition

- Sample Preparation: Dissolve 10-20 mg of the compound in 0.6 mL of a deuterated solvent.
- Instrumentation: An NMR spectrometer equipped with a broadband probe. It is crucial to use quartz NMR tubes to avoid the large background signal from borosilicate glass tubes.[8]
- Acquisition: A standard single-pulse experiment is sufficient. The spectral width should be set to encompass the expected range (e.g., from -20 to 60 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-IR Spectroscopy

- Sample Preparation: Place a small amount (1-2 mg) of the solid **2-phenoxyphenylboronic acid** directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum, typically in the range of 4000–600 cm^{-1} . Perform a background scan of the empty ATR crystal prior to the sample scan.

Spectral Analysis and Interpretation

The IR spectrum of **2-phenoxyphenylboronic acid** will be characterized by several key absorption bands that confirm its structure.

Table 4: Key IR Absorption Bands for **2-Phenoxyphenylboronic Acid**

| Wavenumber (cm ⁻¹) | Vibration Type | Assignment | Rationale |
|-----------------------------------|----------------|--------------------|--|
| ~3600-3200 | O-H Stretch | B(OH) ₂ | A very broad and strong absorption due to hydrogen bonding of the hydroxyl groups.[10] |
| ~3100-3000 | C-H Stretch | Aromatic C-H | Characteristic of sp ² C-H bonds in the phenyl rings.[11] |
| ~1600 & ~1475 | C=C Stretch | Aromatic Ring | Sharp, medium-intensity bands from carbon-carbon stretching in the aromatic rings.[11] |
| ~1350-1310 | B-O Stretch | B-O | A strong, characteristic band for the boron-oxygen single bond.[10][12] |
| ~1250-1200 | C-O Stretch | Aryl Ether | Asymmetric C-O-C stretching vibration. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol: LC-MS (ESI)

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
- Instrumentation: An LC-MS system equipped with an Electrospray Ionization (ESI) source.
- Method:
 - Mode: ESI can be run in either positive or negative ion mode. For boronic acids, negative mode is often effective, detecting the deprotonated molecule $[M-H]^-$.[\[13\]](#)[\[14\]](#)
 - Analysis: The sample can be directly infused into the mass spectrometer or injected through a liquid chromatography system.
 - Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

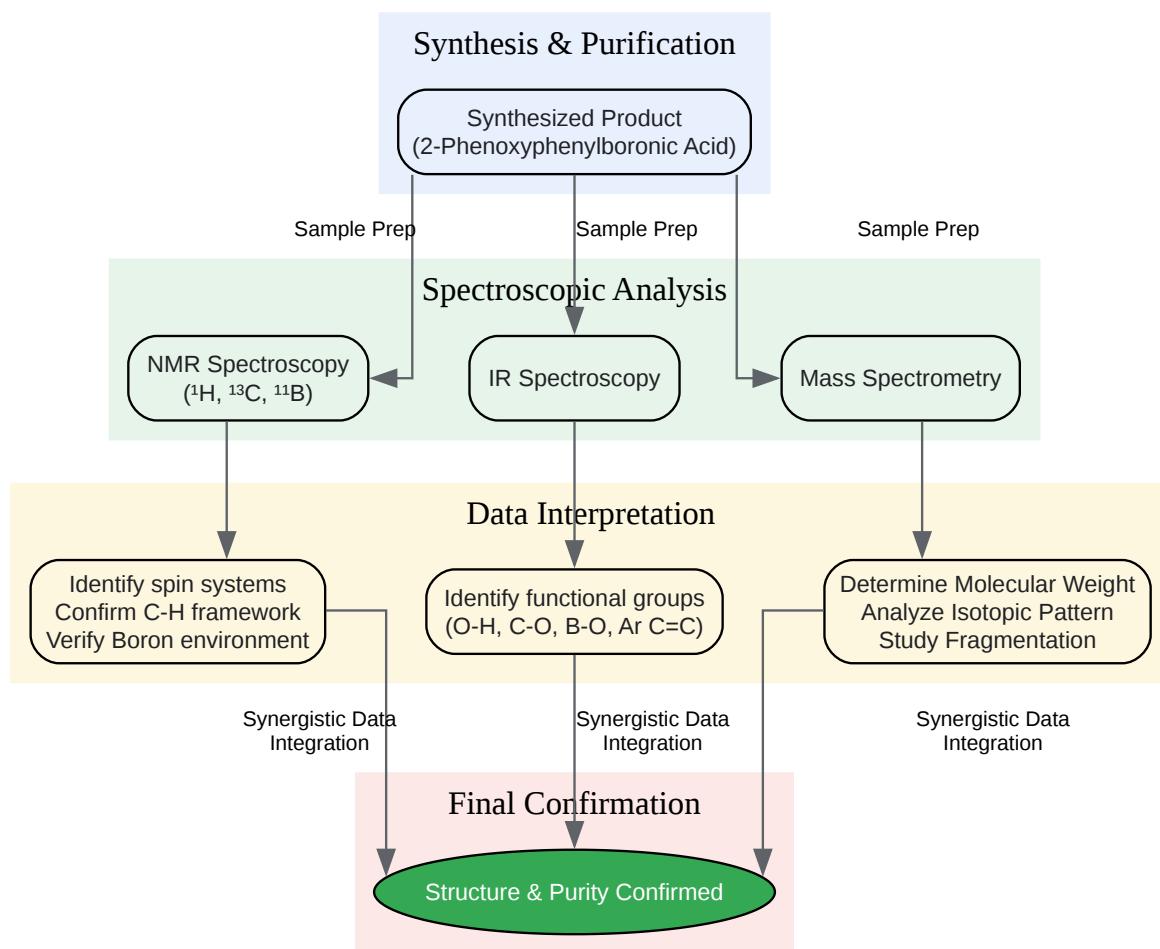
Spectral Analysis and Interpretation

- Molecular Ion: The primary goal is to identify the molecular ion peak. Given the molecular weight of 214.03, one would expect to observe:
 - In positive ion mode: $[M+H]^+$ at m/z 215.
 - In negative ion mode: $[M-H]^-$ at m/z 213.[\[13\]](#)
- Isotopic Pattern: Boron has two stable isotopes, ^{11}B (~80.1%) and ^{10}B (~19.9%). High-resolution mass spectrometry will reveal an isotopic pattern for all boron-containing fragments, which serves as a definitive confirmation of the element's presence.
- Fragmentation: Boronic acids can undergo fragmentation in the mass spectrometer. Common fragmentation pathways include the loss of water (H_2O) or the cleavage of the C-B bond. In some cases, especially under thermal conditions, boronic acids can form cyclic anhydrides (boroxines), which may be detected as $[M_3 - 3H_2O]$ species.[\[13\]](#)

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they allow for

unambiguous confirmation of the chemical identity and purity of **2-phenoxyphenylboronic acid**.



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Caption: Workflow for the spectroscopic characterization of **2-phenoxyphenylboronic acid**.

Conclusion

The comprehensive spectroscopic analysis of **2-phenoxyphenylboronic acid** using NMR, IR, and MS provides a self-validating system for structural confirmation and purity assessment. ¹H and ¹³C NMR establish the carbon-hydrogen framework, while ¹¹B NMR confirms the integrity of the boronic acid moiety. IR spectroscopy provides rapid confirmation of key functional groups,

and mass spectrometry verifies the molecular weight and elemental composition. Together, these techniques form the cornerstone of quality control for this important synthetic building block, ensuring its reliability in research and development applications.

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